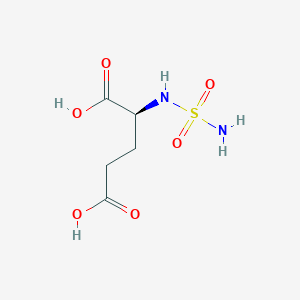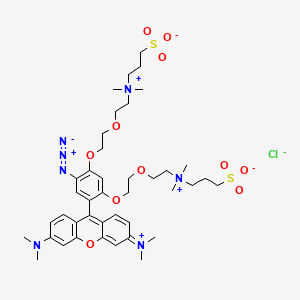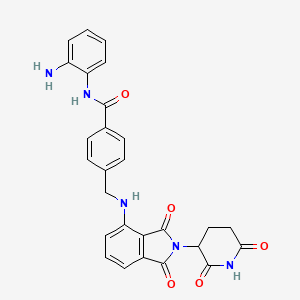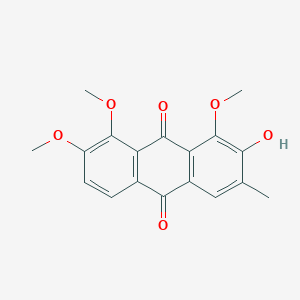
2-Acetyl-1-pyrroline-13C5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-1-pyrroline-13C5 is a compound that is isotopically labeled with carbon-13. This labeling is used to trace the compound in various scientific studies. The compound is a derivative of 2-acetyl-1-pyrroline, which is known for its characteristic aroma, often described as similar to the smell of popcorn or freshly baked bread .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1-pyrroline-13C5 involves the incorporation of carbon-13 into the molecular structure of 2-acetyl-1-pyrroline. This can be achieved through various synthetic routes, including the use of isotopically labeled precursors. One common method involves the reaction of 13C-labeled acetyl chloride with pyrroline under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-1-pyrroline-13C5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
2-Acetyl-1-pyrroline-13C5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of flavor and fragrance compounds
Mécanisme D'action
The mechanism of action of 2-Acetyl-1-pyrroline-13C5 involves its interaction with various molecular targets. In biological systems, it can be incorporated into metabolic pathways, allowing researchers to trace its movement and transformation. The carbon-13 labeling provides a distinct signal that can be detected using spectroscopic methods, facilitating detailed studies of its behavior and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetyl-1-pyrroline: The non-labeled version of the compound, known for its aroma.
6-Acetyl-2,3,4,5-tetrahydropyridine: A structurally similar compound with a similar smell.
Fenchone: Another compound that can be isotopically labeled for similar studies
Uniqueness
2-Acetyl-1-pyrroline-13C5 is unique due to its isotopic labeling, which allows for precise tracing in scientific studies. This makes it particularly valuable in research applications where understanding the detailed behavior of the compound is crucial .
Propriétés
Formule moléculaire |
C6H9NO |
|---|---|
Poids moléculaire |
116.105 g/mol |
Nom IUPAC |
1-((2,3,4,5-13C4)3,4-dihydro-2H-pyrrol-5-yl)(113C)ethanone |
InChI |
InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3/i2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
DQBQWWSFRPLIAX-OVSVEPSRSA-N |
SMILES isomérique |
C[13C](=O)[13C]1=N[13CH2][13CH2][13CH2]1 |
SMILES canonique |
CC(=O)C1=NCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![dipotassium;[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12373746.png)


![N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B12373770.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-naphthalen-2-ylpyrimidin-2-amine](/img/structure/B12373782.png)
![(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide](/img/structure/B12373785.png)
![tert-butyl 6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B12373786.png)



